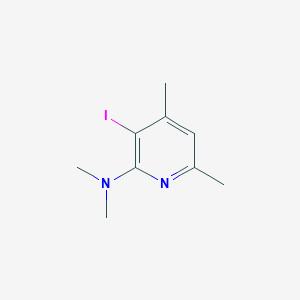

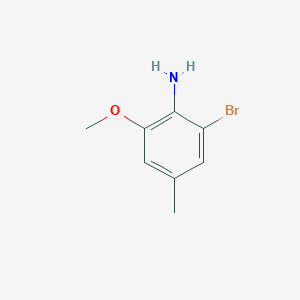

3-iodo-N,N,4,6-tetramethylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related iodopyridine compounds involves strategic methods to incorporate the iodine atom into the pyridine ring. For example, the synthesis of 2,3,5,6-tetrachloro-4-iodopyridine from pentachloropyridine and sodium iodide under microwave irradiation indicates a methodology that could be adapted for synthesizing compounds like “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” by modifying the chloro and methyl groups accordingly (Ranjbar‐Karimi et al., 2019).

Molecular Structure Analysis

The molecular structure of iodopyridine derivatives reveals significant insights into their electronic and geometric configurations, which are crucial for their reactivity and interaction with other molecules. For example, the structure determination of tetrakis(4-iodoanilinum) β-octamolybdate dihydrate provides a detailed understanding of the crystal structure and the positioning of iodine within a complex molecular framework, which can be relevant for comprehending the structural aspects of “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” (Oszajca et al., 2012).

Chemical Reactions and Properties

Iodopyridines participate in various chemical reactions, demonstrating their versatility. For instance, the study on (diacetoxy)iodobenzene-mediated oxidative C-H amination of imidazopyridines at ambient temperature showcases the potential reactivity of iodine-containing pyridines in facilitating nucleophilic substitution and amination reactions, which could apply to “3-iodo-N,N,4,6-tetramethylpyridin-2-amine” for functional group transformations (Mondal et al., 2017).

Aplicaciones Científicas De Investigación

Photocatalytic Properties and Structural Influences

The research on iodoplumbate hybrids shows that the introduction of structure-directing agents, including aliphatic and aromatic amines, significantly influences the crystal and electronic structures, as well as the properties of these hybrids. Notably, some of these hybrids demonstrate interesting water-induced structure conversions and potential for use as heterogeneous photocatalysts for dye wastewater treatment under visible light irradiation, highlighting their environmental applications. This suggests that compounds related to 3-iodo-N,N,4,6-tetramethylpyridin-2-amine could play a role in influencing the photocatalytic properties of iodoplumbate hybrids (Liu et al., 2015).

Organic Synthesis and Biological Importance

A study on the aminocarbonylation of iodopyridines, including 3-iodopyridine, indicates the potential of using such compounds for synthesizing biologically important derivatives. The research found that N-substituted nicotinamides and related compounds, which are of potential biological importance, can be obtained through this process, demonstrating the chemical's role in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Takács et al., 2007).

Aminocarbonylation Reactions

Further exploration of aminocarbonylation reactions using iodopyridines has been conducted, illustrating the compound's utility in creating amides with complete conversion and high yields. This process underscores its importance in the synthesis of complex organic structures, potentially leading to the development of new materials or pharmaceuticals (Takács et al., 2012).

Amination Reactions and Synthesis

The role of 3-iodo-N,N,4,6-tetramethylpyridin-2-amine in amination reactions, particularly involving halopyridines, is highlighted through studies on the rearrangements during such reactions. These reactions are crucial for the synthesis of various aminopyridines, contributing to the development of novel chemical entities with potential application in drug development and other areas of chemical research (Pieterse & Hertog, 2010).

Propiedades

IUPAC Name |

3-iodo-N,N,4,6-tetramethylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2/c1-6-5-7(2)11-9(8(6)10)12(3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXFPKMKUPRQQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)N(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-N,N,4,6-tetramethylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

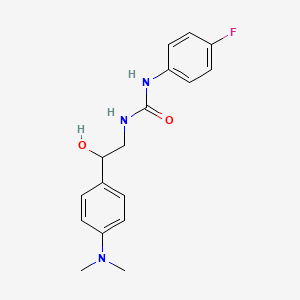

![(E)-N-[1-(5-Chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2492813.png)

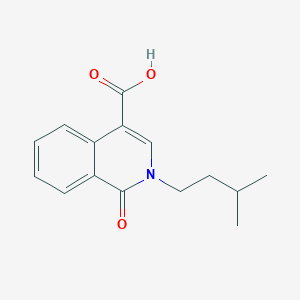

![1-(2-hydroxyethyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2492815.png)

![4,7,8-Trimethyl-2-[(4-methylphenyl)methyl]-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

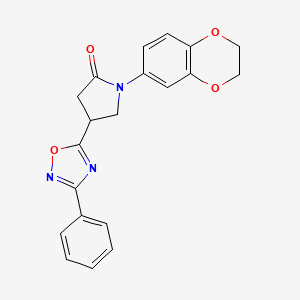

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2492820.png)

![(4-Chlorophenyl)(3-{[(2-chlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2492823.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492836.png)